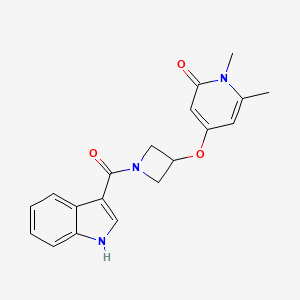

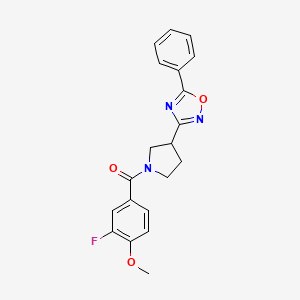

4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, also known as IDO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

The synthesis and evaluation of beta-lactam inhibitors of human leukocyte elastase demonstrate the importance of the structural modification of related compounds for enhancing inhibitory potency and in vivo efficacy. The stereochemistry of these compounds, such as the one with enhanced HLE inhibition, illustrates the critical role of molecular structure in therapeutic applications (Finke et al., 1995).

Antimicrobial and Antitubercular Activities

Research on pyrimidine-azetidinone analogs reveals their antimicrobial and antitubercular activities. The synthesis of these compounds and their testing against bacterial and fungal strains, including mycobacterium tuberculosis, provide insights into the development of new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Anti-HIV Activity

The synthesis of indole-based sulfonamide derivatives and their evaluation for anti-HIV activity underscore the potential of such compounds in treating HIV infections. Among tested compounds, specific sulfonamide derivatives showed significant activity against HIV-1 and HIV-2 strains (Selvam et al., 2001).

Condensation Reactions and Chemical Synthesis

The development of novel condensation reactions of carboxylic acids with non-nucleophilic N-heterocycles, including indoles, highlights advanced methods in chemical synthesis, providing a broad scope for the acylation of nitrogen compounds. This research offers a pathway for creating various bioactive molecules through efficient synthetic strategies (Umehara et al., 2016).

Photophysical Properties and Applications

Investigations into the photophysical properties of novel 4-aza-indole derivatives reveal their potential in applications such as labeling agents, bioanalytical sensors, and optoelectronic devices. The reverse solvatochromism behavior and high quantum yield in various solvents indicate their utility in diverse scientific and technological fields (Bozkurt & Doğan, 2018).

properties

IUPAC Name |

4-[1-(1H-indole-3-carbonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-12-7-13(8-18(23)21(12)2)25-14-10-22(11-14)19(24)16-9-20-17-6-4-3-5-15(16)17/h3-9,14,20H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVNTTQYXYRRTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyano(3-phenoxyphenyl)methyl 3-ethyl-2-methoxy-4-[(methylsulfinyl)oxy]benzenecarboxylate](/img/structure/B2442793.png)

![N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2442796.png)

![6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B2442797.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2442807.png)

![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2442809.png)

![3-benzyl-2-((2-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2442812.png)

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2442813.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2442815.png)